

Application Notes and Protocols: Reactivity of Chlorofluoroacetic Acid with Nucleophiles

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Compound of Interest

Compound Name: Chlorofluoroacetic acid

Cat. No.: B1211338

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Introduction

Chlorofluoroacetic acid (CFAA) is a halogenated carboxylic acid of significant interest in synthetic chemistry and drug discovery. The presence of both chlorine and fluorine atoms on the α -carbon imparts unique electronic properties, enhancing the electrophilicity of the carbonyl carbon and the susceptibility of the α -carbon to nucleophilic attack. This dual reactivity makes CFAA and its derivatives versatile building blocks for the synthesis of a wide range of organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. The chlorofluoroacetamide moiety, for instance, has been identified as a promising "warhead" for targeted covalent inhibitors in drug development, capable of reacting with nucleophilic residues like cysteine in protein active sites.

These application notes provide an overview of the reactivity of **chlorofluoroacetic acid** with common nucleophiles—amines, alcohols, and thiols—and offer detailed protocols for these transformations. For optimal reactivity, particularly with less reactive nucleophiles, it is advantageous to first convert **chlorofluoroacetic acid** to its more electrophilic acid chloride derivative, chlorofluoroacetyl chloride.

Physicochemical Properties of Chlorofluoroacetic Acid

A summary of key physicochemical properties of **chlorofluoroacetic acid** is presented below.

[1][2][3][4]

Property	Value
CAS Number	471-44-3
Molecular Formula	C ₂ H ₂ ClFO ₂
Molecular Weight	112.49 g/mol
Boiling Point	162 °C
Melting Point	150-153 °C
Density	1.532 g/cm ³
pKa	1.51 (Predicted)

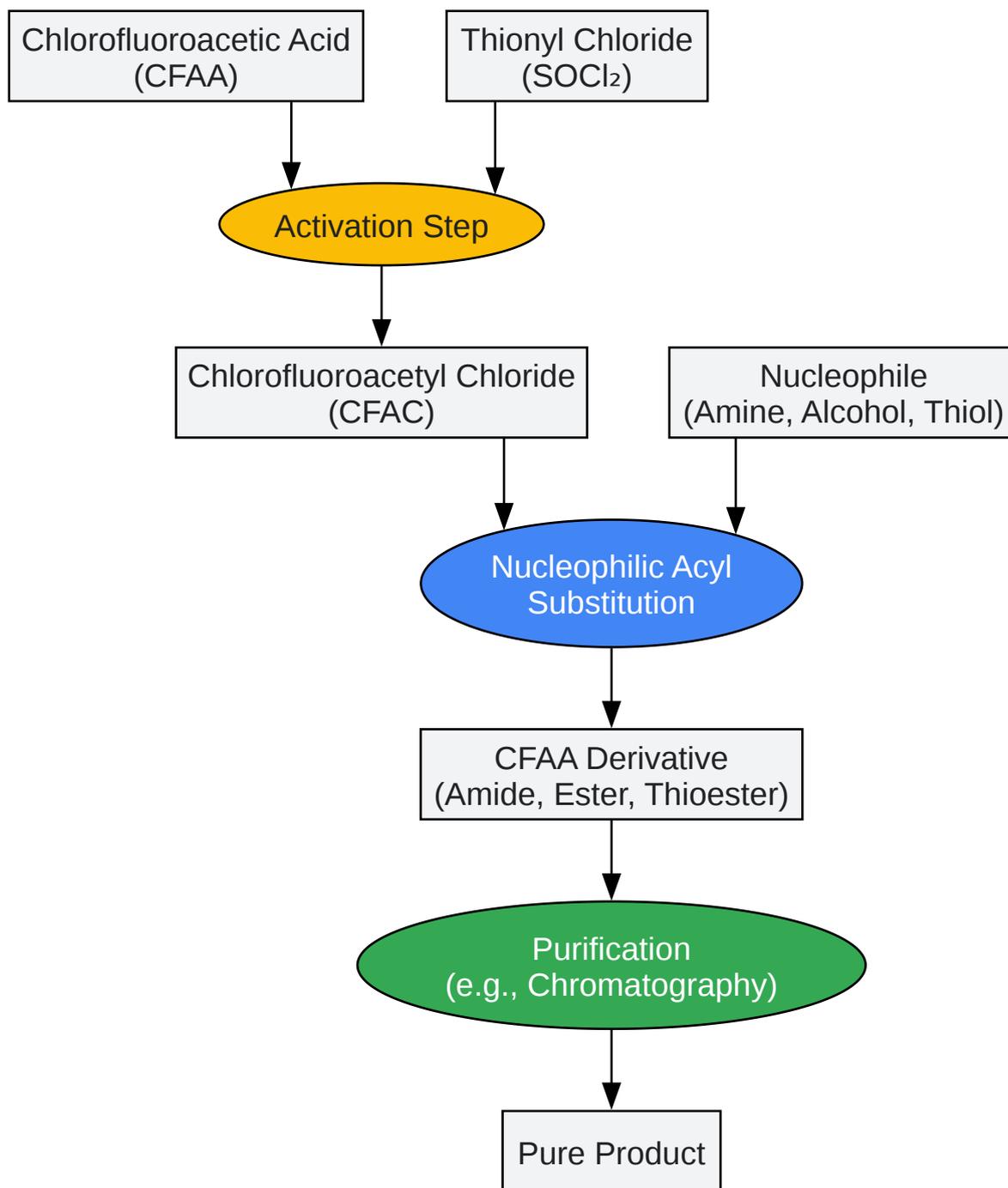
General Reaction Pathway

The primary reaction of **chlorofluoroacetic acid** with nucleophiles is a nucleophilic acyl substitution. To facilitate this reaction, especially with weaker nucleophiles, **chlorofluoroacetic acid** is typically converted to the more reactive chlorofluoroacetyl chloride. This is commonly achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[5] The resulting acid chloride is a highly electrophilic species that readily reacts with a variety of nucleophiles.

The general two-step reaction sequence is as follows:

- Activation of **Chlorofluoroacetic Acid**: $\text{CHFCl-COOH} + \text{SOCl}_2 \rightarrow \text{CHFCl-COCl} + \text{SO}_2 + \text{HCl}$
- Nucleophilic Acyl Substitution: $\text{CHFCl-COCl} + \text{Nu-H} \rightarrow \text{CHFCl-CO-Nu} + \text{HCl}$ (Where Nu-H = Amine, Alcohol, or Thiol)

Below is a diagram illustrating the overall workflow for the synthesis of **chlorofluoroacetic acid** derivatives.



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Caption: General workflow for the synthesis of **chlorofluoroacetic acid** derivatives.

Reaction with Amine Nucleophiles (Amide Synthesis)

The reaction of chlorofluoroacetyl chloride with primary or secondary amines is typically rapid and exothermic, yielding N-substituted-2-chloro-2-fluoroacetamides.[5][6][7] These products are of particular interest in medicinal chemistry. The reaction is generally carried out at low temperatures to control its rate and in the presence of a non-nucleophilic base to neutralize the HCl byproduct.[5][8]

Quantitative Data for Amide Synthesis

Amine Nucleophile	Base	Solvent	Temperature	Yield (%)	Reference
Primary Alkylamine	Triethylamine	DCM	0 °C to RT	>90 (Typical)	Adapted from[5]
Secondary Alkylamine	DIEA	THF	0 °C to RT	>90 (Typical)	Adapted from[5]
Aniline Derivative	Pyridine	DCM	0 °C to RT	85-95 (Typical)	Adapted from[5]

Experimental Protocol: Synthesis of N-benzyl-2-chloro-2-fluoroacetamide

This protocol is adapted from general procedures for the synthesis of amides from acid chlorides.[5][8]

Materials:

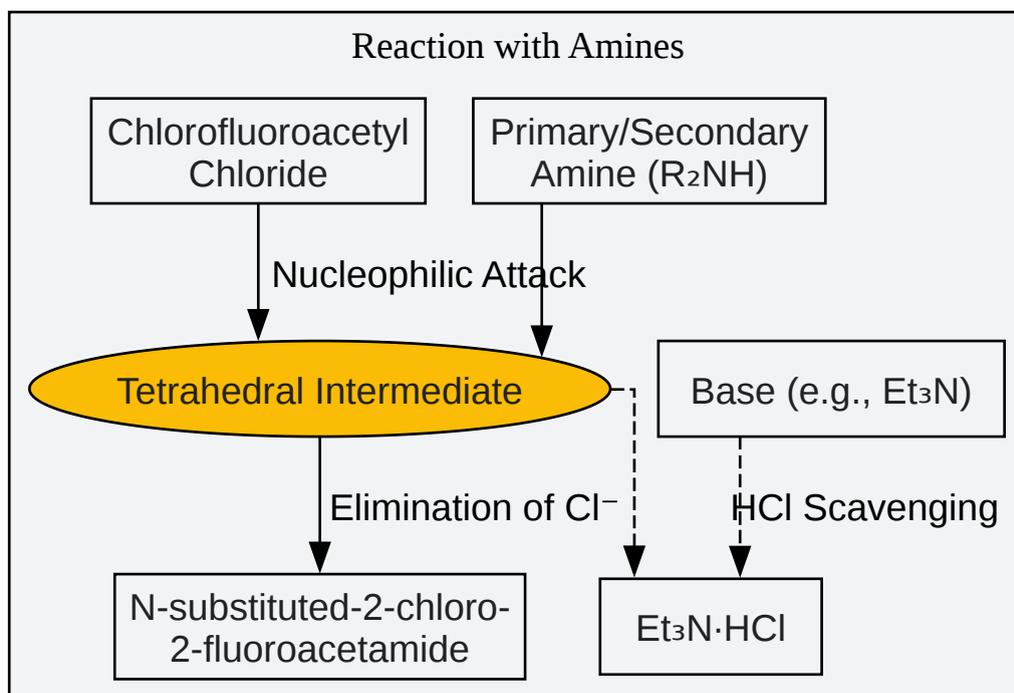
- Chlorofluoroacetyl chloride (1.0 eq)
- Benzylamine (1.0 eq)
- Triethylamine (1.1 eq)
- Dichloromethane (DCM), anhydrous
- 1 M HCl solution
- Saturated NaHCO₃ solution

- Brine
- Anhydrous MgSO₄

Procedure:

- To a solution of benzylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add a solution of chlorofluoroacetyl chloride (1.0 eq) in anhydrous DCM dropwise over 15 minutes.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-benzyl-2-chloro-2-fluoroacetamide.

Reaction Pathway: Amide Synthesis



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Caption: Reaction of chlorofluoroacetyl chloride with an amine.

Reaction with Alcohol Nucleophiles (Ester Synthesis)

Chlorofluoroacetyl chloride reacts readily with primary and secondary alcohols to form the corresponding chlorofluoroacetate esters.[9][10][11][12] The reaction is often performed in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the generated HCl. Phenols can also be used as nucleophiles, though they are generally less reactive than aliphatic alcohols.[9]

Quantitative Data for Ester Synthesis

Alcohol Nucleophile	Base	Solvent	Temperature	Yield (%)	Reference
Primary Alcohol (e.g., Ethanol)	Pyridine	None or DCM	RT	High (Typical)	Adapted from[9][12]
Secondary Alcohol (e.g., Isopropanol)	Pyridine	None or DCM	RT to Reflux	Good (Typical)	Adapted from[9][12]
Phenol	Pyridine	DCM	RT to Reflux	Moderate-Good	Adapted from[9]

Experimental Protocol: Synthesis of Ethyl Chloroacetate

This protocol is a standard procedure for esterification using an acid chloride.[9][12]

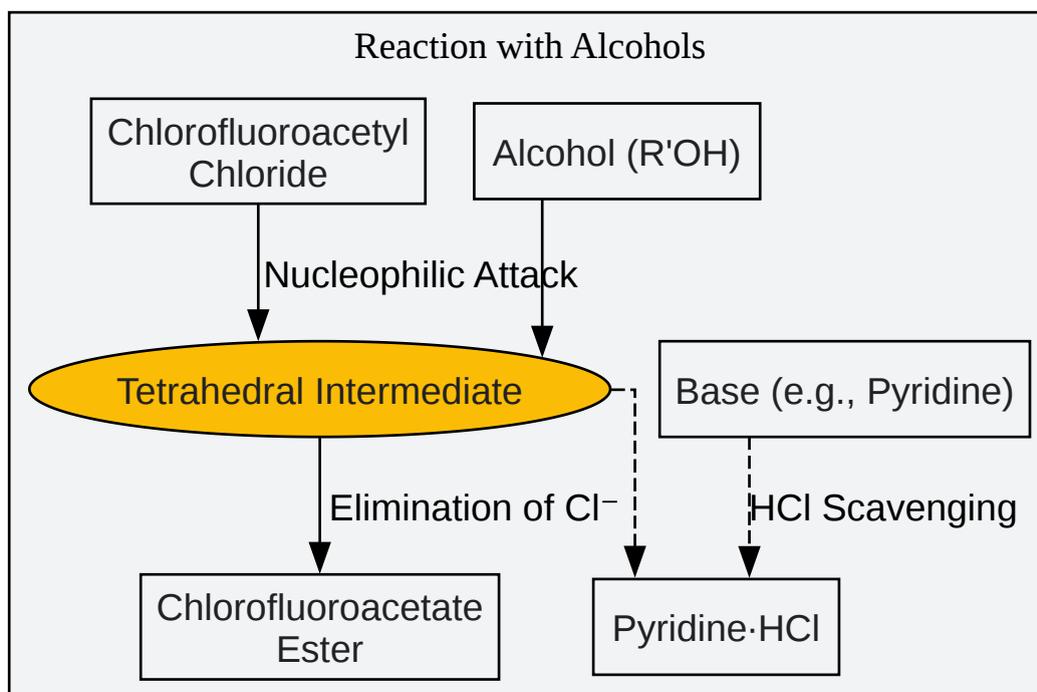
Materials:

- Chloroacetyl chloride (1.0 eq)
- Ethanol, anhydrous (1.2 eq)
- Pyridine (1.1 eq)
- Diethyl ether
- 1 M HCl solution
- Saturated NaHCO₃ solution
- Brine
- Anhydrous Na₂SO₄

Procedure:

- To a solution of anhydrous ethanol (1.2 eq) and pyridine (1.1 eq) in diethyl ether at 0 °C, add chlorofluoroacetyl chloride (1.0 eq) dropwise.
- Stir the mixture at room temperature for 1-3 hours.
- Monitor the reaction by TLC or Gas Chromatography (GC).
- After completion, dilute the mixture with diethyl ether and wash successively with water, 1 M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.
- The crude ester can be purified by distillation under reduced pressure.

Reaction Pathway: Ester Synthesis



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Caption: Reaction of chlorofluoroacetyl chloride with an alcohol.

Reaction with Thiol Nucleophiles (Thioester Synthesis)

Thiols are excellent nucleophiles and react with chlorofluoroacetyl chloride to form S-alkyl chlorofluorothioacetates (thioesters).[13][14][15] The reaction is analogous to that with amines and alcohols and is typically carried out in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiolate, and to neutralize the HCl byproduct.

Quantitative Data for Thioester Synthesis

Thiol Nucleophile	Base	Solvent	Temperature	Yield (%)	Reference
Alkanethiol	Triethylamine	THF	0 °C to RT	High (Typical)	Adapted from[13][14]
Thiophenol	NaH	THF	0 °C to RT	High (Typical)	Adapted from[13][14]
Cysteine derivative	DIEA	DMF	0 °C to RT	Good (Typical)	Application-dependent

Experimental Protocol: Synthesis of S-ethyl chlorofluorothioacetate

This protocol is based on general methods for thioester synthesis from acid chlorides.[13][14]

Materials:

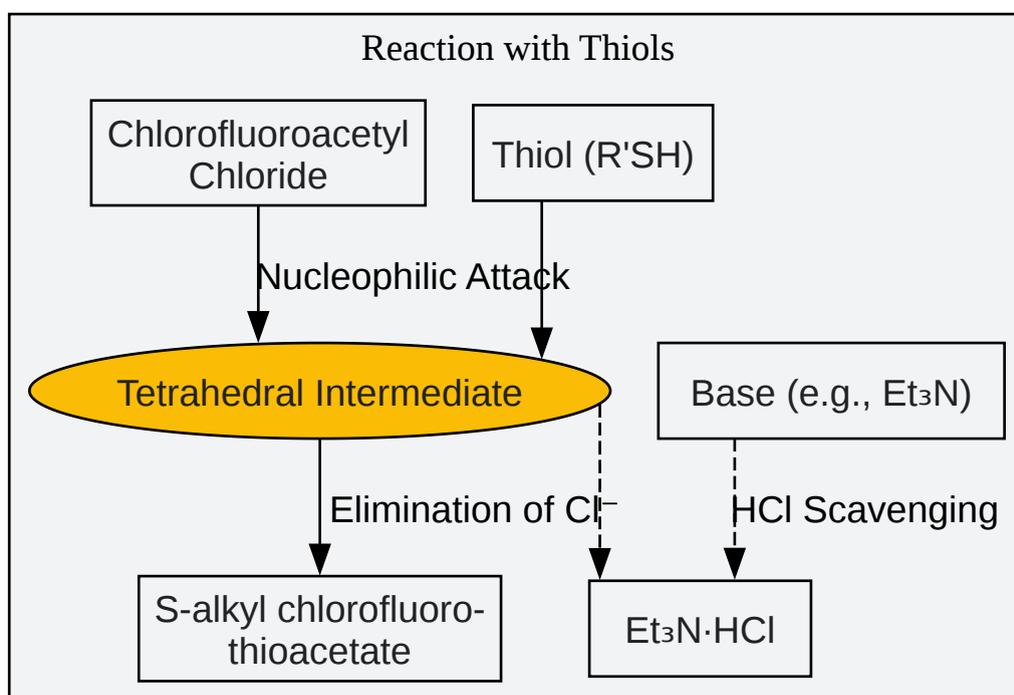
- Chlorofluoroacetyl chloride (1.0 eq)
- Ethanethiol (1.0 eq)
- Triethylamine (1.1 eq)
- Tetrahydrofuran (THF), anhydrous
- 1 M HCl solution

- Saturated NaHCO₃ solution
- Brine
- Anhydrous MgSO₄

Procedure:

- In a round-bottom flask under a nitrogen atmosphere, dissolve ethanethiol (1.0 eq) and triethylamine (1.1 eq) in anhydrous THF.
- Cool the solution to 0 °C in an ice bath.
- Add chlorofluoroacetyl chloride (1.0 eq) dropwise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 1-2 hours.
- Monitor the reaction by TLC.
- Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
- Combine the organic extracts and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
- Purify the resulting thioester by flash chromatography or distillation.

Reaction Pathway: Thioester Synthesis



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Caption: Reaction of chlorofluoroacetyl chloride with a thiol.

Conclusion

Chlorofluoroacetic acid, particularly through its activated acid chloride form, serves as a potent electrophile for reactions with a variety of nucleophiles. The protocols provided herein offer robust starting points for the synthesis of chlorofluoro-substituted amides, esters, and thioesters. The unique electronic properties conferred by the geminal chloro and fluoro substituents make these products valuable intermediates for further synthetic transformations and for direct application in fields such as medicinal chemistry and materials science. Researchers should note that the reactivity of chlorofluoroacetyl chloride is high, and appropriate safety precautions for handling corrosive and moisture-sensitive reagents should be strictly followed. Optimization of reaction conditions may be necessary for specific substrates.

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